4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The common synthetic route for 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- involves the epoxidation of isoheptene using hydrogen peroxide in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring. Industrial production methods follow a similar approach, ensuring the reaction is carried out in a controlled environment to maximize yield and purity .
Analyse Chemischer Reaktionen
4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the epoxide ring into alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- has several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides, providing insights into enzyme mechanisms and substrate specificity.
Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- involves its interaction with molecular targets through its epoxide ring. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in enzyme studies and its potential pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- include:
Epoxyisolongifolene: Another epoxide with a similar structure but different substituents, used in fragrance and flavor industries.
4,4,8,8-Tetramethyloctahydro-4a,7-methanonaphtho oxirene: A structurally related compound with similar chemical properties and applications.
The uniqueness of 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- lies in its specific combination of a naphthoxirene core and four methyl groups, which confer distinct chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
26619-69-2 |
---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(1S,5R,7S,9R)-2,2,8,8-tetramethyl-6-oxatetracyclo[7.2.1.01,7.05,7]dodecane |
InChI |
InChI=1S/C15H24O/c1-12(2)7-6-11-15(16-11)13(3,4)10-5-8-14(12,15)9-10/h10-11H,5-9H2,1-4H3/t10-,11-,14+,15+/m1/s1 |
InChI-Schlüssel |
VQHLGZRKOZIABH-FIXIBIHLSA-N |
Isomerische SMILES |
CC1(CC[C@@H]2[C@]3([C@]14CC[C@H](C4)C3(C)C)O2)C |
Kanonische SMILES |
CC1(CCC2C3(C14CCC(C4)C3(C)C)O2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.